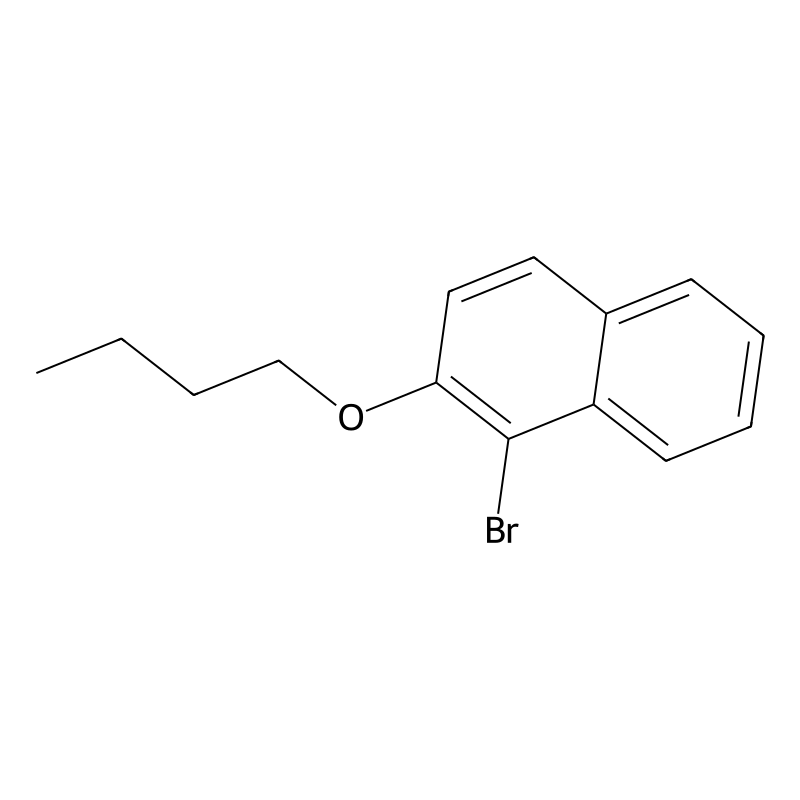

1-Bromo-2-butoxynaphthalene

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2-butoxynaphthalene is an organic compound characterized by its structure, which includes a bromine atom attached to a naphthalene ring substituted with a butoxy group. This compound can be synthesized through nucleophilic substitution reactions, specifically the Williamson Ether Synthesis, where 2-naphthol reacts with 1-bromobutane. The resulting product is notable for its application as a flavoring agent in the food industry, imparting fruity notes reminiscent of raspberry and strawberry flavors .

The primary reaction involving 1-bromo-2-butoxynaphthalene is the nucleophilic substitution reaction:

- Formation of Nucleophile: 2-Naphthol is deprotonated using sodium hydroxide to form the naphthoxide ion.

- Nucleophilic Substitution: The naphthoxide ion then undergoes an reaction with 1-bromobutane, resulting in the formation of 2-butoxynaphthalene and sodium bromide as a byproduct.

The general reaction can be summarized as follows:

The synthesis of 1-bromo-2-butoxynaphthalene typically involves the following steps:

- Preparation of Nucleophile: Dissolve 2-naphthol in ethanol and add sodium hydroxide to generate the naphthoxide ion.

- Addition of Electrophile: Introduce 1-bromobutane to the reaction mixture and heat under reflux for approximately 30-50 minutes.

- Isolation: After cooling, the product can be precipitated out using ice water and collected via vacuum filtration.

This method efficiently produces the desired ether compound with good yields

Interaction studies involving 1-bromo-2-butoxynaphthalene primarily focus on its reactivity with various nucleophiles and electrophiles. The compound's behavior in nucleophilic substitution reactions has been documented, showcasing its potential as a versatile building block in organic synthesis .

While direct interaction studies on this specific compound are sparse, its structural analogs have been investigated for their interactions with biological targets and their roles in medicinal chemistry.

Several compounds share structural similarities with 1-bromo-2-butoxynaphthalene. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Butoxynaphthalene | Ether | Lacks bromine; used widely as a flavoring agent. |

| 1-Bromo-2-methoxynaphthalene | Ether | Contains a methoxy group instead of butoxy; different solubility properties. |

| 1-Iodobutane | Alkyl Halide | Used in similar reactions but may have different reactivity due to iodine's larger size and better leaving group ability. |

| 1-Bromonaphthalene | Halogenated Naphthalene | Lacks alkoxy substitution; serves as a precursor for various naphthalene derivatives. |

Uniqueness

The uniqueness of 1-bromo-2-butoxynaphthalene lies in its specific combination of a bromine atom and a butoxy group attached to the naphthalene ring, which influences its reactivity and applications compared to other similar compounds. Its role as a flavoring agent further distinguishes it from purely synthetic intermediates.